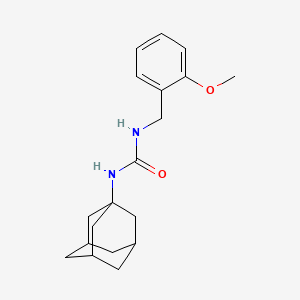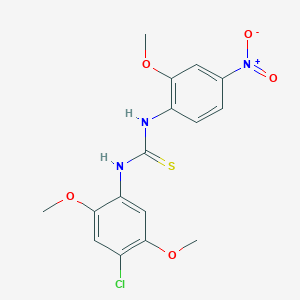
N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea, also known as MDMA, is a synthetic drug that has been widely used in scientific research for its unique properties. MDMA is classified as a psychoactive drug and is known to produce feelings of euphoria and increased empathy. In recent years, MDMA has gained popularity as a recreational drug, but its use in scientific research has remained an important focus.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognitive function. This compound also increases the release of oxytocin, a hormone that is associated with social bonding and trust. The unique combination of these effects is what makes this compound an attractive option for psychotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing neurotransmitter levels, this compound also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or when combined with other drugs. This compound has also been shown to have neurotoxic effects, particularly with chronic use.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea has a number of advantages for laboratory experiments, particularly in the study of social behavior and emotion regulation. This compound has been shown to increase empathy and social bonding, which can be useful in studying social interactions. However, the use of this compound in laboratory experiments is limited by its potential for neurotoxicity and the need for specialized expertise in its synthesis and handling.
Zukünftige Richtungen
There are a number of future directions for research on N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of anxiety and depression. Another area of interest is the development of new synthetic methods for this compound that are more efficient and less toxic. Finally, there is a need for more research on the long-term effects of this compound use, particularly with chronic use or in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(1-methyl-3-phenylpropyl)thiourea has been used in scientific research for its unique properties, including its ability to increase empathy and reduce fear. This compound has been studied in the context of psychotherapy, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound-assisted psychotherapy has shown promising results in clinical trials, with some studies reporting significant reductions in PTSD symptoms.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenylbutan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(7-8-14-5-3-2-4-6-14)19-18(23)20-15-9-10-16-17(11-15)22-12-21-16/h2-6,9-11,13H,7-8,12H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECUQYVLLZDQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=S)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4120862.png)
![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4120863.png)
![4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120872.png)
![N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4120890.png)
![8-chloro-7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4120897.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120905.png)
![1-{1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}cyclopentanol](/img/structure/B4120911.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4120919.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenyl-1-piperazinyl)methyl]-5-pyrimidinecarboxylate](/img/structure/B4120923.png)


![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4120938.png)
